molecular formula C25H23N3O4 B265225 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)benzamide

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)benzamide

Cat. No. B265225
M. Wt: 429.5 g/mol
InChI Key: DIMIUTUCJGPFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first discovered in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which can lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMXAA has been shown to induce fever, hypotension, and leukocytosis in animal models. These effects are thought to be related to the activation of the immune system by DMXAA.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in research. In addition, DMXAA has been extensively studied, and its mechanism of action is relatively well understood. However, there are also some limitations to using DMXAA in laboratory experiments. It can be difficult to work with due to its low solubility in water, and its effects can be highly dependent on the specific cell line or animal model being used.

Future Directions

There are several potential future directions for research on DMXAA. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of DMXAA. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research into the combination of DMXAA with other therapies, such as chemotherapy and immunotherapy, to improve the overall efficacy of cancer treatment.

Synthesis Methods

DMXAA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-amino-5-(2,3-dimethylphenyl)-1,3,4-oxadiazole to form the intermediate compound, which is then reacted with benzoyl chloride to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. In addition, DMXAA has been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer.

properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C25H23N3O4/c1-15-8-7-11-20(16(15)2)26-24(29)18-9-5-6-10-19(18)25-27-23(28-32-25)17-12-13-21(30-3)22(14-17)31-4/h5-14H,1-4H3,(H,26,29)

InChI Key

DIMIUTUCJGPFFE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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